molecular formula C10H10Cl2N2O3 B14372123 2-(3,4-Dichlorophenyl)-2-methoxypropanediamide CAS No. 91405-37-7

2-(3,4-Dichlorophenyl)-2-methoxypropanediamide

Katalognummer: B14372123
CAS-Nummer: 91405-37-7
Molekulargewicht: 277.10 g/mol
InChI-Schlüssel: YMDTYBFRHQLLBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dichlorophenyl)-2-methoxypropanediamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a methoxypropanediamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-methoxypropanediamide typically involves the reaction of 3,4-dichloroaniline with methoxypropanediamide under specific conditions. The reaction may require the use of catalysts such as palladium or platinum to facilitate the formation of the desired product . The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the need for manual intervention and minimizing the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dichlorophenyl)-2-methoxypropanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dichlorophenyl)-2-methoxypropanediamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-methoxypropanediamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(3,4-Dichlorophenyl)-2-methoxypropanediamide include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds

Eigenschaften

CAS-Nummer

91405-37-7

Molekularformel

C10H10Cl2N2O3

Molekulargewicht

277.10 g/mol

IUPAC-Name

2-(3,4-dichlorophenyl)-2-methoxypropanediamide

InChI

InChI=1S/C10H10Cl2N2O3/c1-17-10(8(13)15,9(14)16)5-2-3-6(11)7(12)4-5/h2-4H,1H3,(H2,13,15)(H2,14,16)

InChI-Schlüssel

YMDTYBFRHQLLBG-UHFFFAOYSA-N

Kanonische SMILES

COC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.